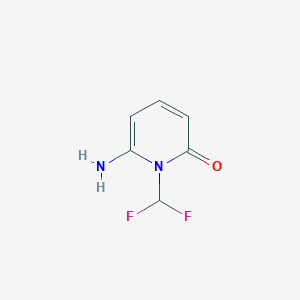
6-Amino-1-(difluoromethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound with a pyridine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(difluoromethyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-(difluoromethyl)pyridine with ammonia under specific conditions to introduce the amino group at the 6-position. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted pyridin-2(1H)-one derivatives.
Aplicaciones Científicas De Investigación
6-Amino-1-(difluoromethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-1-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-1-methylpyridin-2(1H)-one
- 6-Amino-1-(trifluoromethyl)pyridin-2(1H)-one
- 6-Amino-1-(chloromethyl)pyridin-2(1H)-one
Uniqueness
6-Amino-1-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Propiedades
Fórmula molecular |
C6H6F2N2O |
|---|---|
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
6-amino-1-(difluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)10-4(9)2-1-3-5(10)11/h1-3,6H,9H2 |
Clave InChI |
QPDOMHOTPCBBLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C(=C1)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


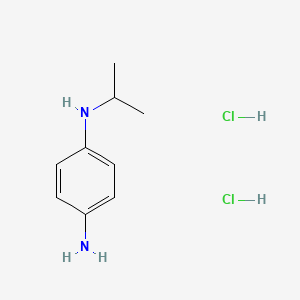


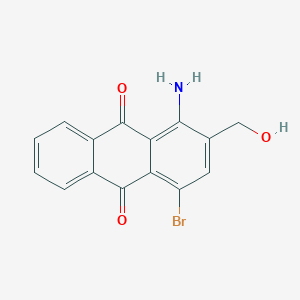
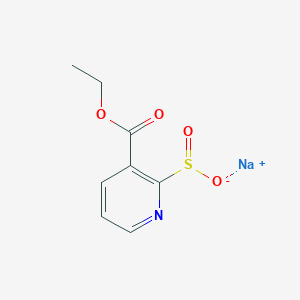

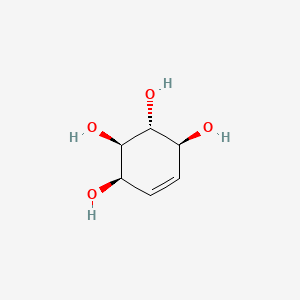
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
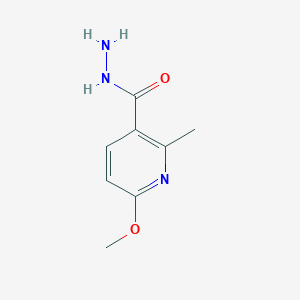
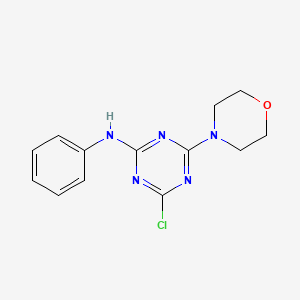


![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)

